3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one
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Overview
Description
3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one is an organic compound with the molecular formula C₁₇H₁₈O₂ It is a derivative of propanone, featuring a hydroxy group, a methyl group, and phenyl and p-tolyl groups attached to the propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of acetophenone with p-tolualdehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated ketone to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one.
Reduction: Formation of 3-hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar structure but lacks the p-tolyl group.
Phenylacetone: Similar backbone but lacks the hydroxy and p-tolyl groups.
Benzyl methyl ketone: Similar backbone but lacks the hydroxy and p-tolyl groups.
Uniqueness
3-Hydroxy-2-methyl-1-phenyl-3-(p-tolyl)propan-1-one is unique due to the presence of both hydroxy and p-tolyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in various fields .
Properties
CAS No. |
82105-34-8 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-3-(4-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O2/c1-12-8-10-15(11-9-12)17(19)13(2)16(18)14-6-4-3-5-7-14/h3-11,13,17,19H,1-2H3 |
InChI Key |
VMHIDNSPRCRSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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